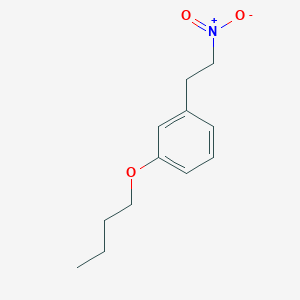

1-Butoxy-3-(2-nitro-ethyl)-benzene

Descripción

1-Butoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring a butoxy group (-OC₄H₉) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. This compound combines the aromatic stability of benzene with functional groups that impart distinct electronic and steric properties.

Propiedades

Fórmula molecular |

C12H17NO3 |

|---|---|

Peso molecular |

223.27 g/mol |

Nombre IUPAC |

1-butoxy-3-(2-nitroethyl)benzene |

InChI |

InChI=1S/C12H17NO3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3 |

Clave InChI |

IEZAVXPRJBMZRP-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=CC=CC(=C1)CC[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, insights can be inferred from analogous benzene derivatives and nitro/alkoxy-substituted compounds discussed in the literature. Below is a comparative analysis based on structural and electronic parallels:

1-Butoxy-3-methylbenzene

- Structure : Contains a butoxy group at the 1-position and a methyl group at the 3-position.

- Key Differences : Lacks the nitroethyl substituent, resulting in reduced electron-withdrawing effects and lower polarity compared to 1-Butoxy-3-(2-nitro-ethyl)-benzene.

- Reactivity: Methyl groups are electron-donating, which stabilizes the aromatic ring but reduces electrophilic substitution rates.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a benzamide core with a hydroxydimethylethyl group.

- Key Differences: The amide group introduces hydrogen-bonding capabilities, unlike the nitroethyl or butoxy groups.

Electron-Stimulated Desorption (ESD) Studies on Condensed Benzene

- Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase the likelihood of dissociative electron attachment (DEA) or dipolar dissociation (DD) due to enhanced electron capture cross-sections. This contrasts with electron-donating groups (e.g., butoxy), which may stabilize transient negative ions (TNIs) .

- Thickness Dependence: For nitro-containing compounds, the desorption yield of lighter anionic fragments (e.g., NO₂⁻) is higher than cationic species, a trend likely exacerbated in 1-Butoxy-3-(2-nitro-ethyl)-benzene due to the nitroethyl group’s fragmentation pathways .

Table 1: Comparative Properties of Selected Benzene Derivatives

Recommendations for Future Research

- Synthesis and Characterization : Prioritize the synthesis of 1-Butoxy-3-(2-nitro-ethyl)-benzene using protocols similar to those for 1-Butoxy-3-methylbenzene , followed by NMR, IR, and X-ray crystallography.

- Electron Interaction Studies : Investigate ESD or electron-impact ionization behavior to quantify fragmentation pathways and compare with nitroethyl analogs.

- Computational Modeling : Use density functional theory (DFT) to predict electronic structure, adsorption energetics (e.g., on Pt surfaces), and substituent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.